molecular formula C24H21ClN4O4 B2941346 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 923122-15-0

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2941346
CAS RN: 923122-15-0
M. Wt: 464.91
InChI Key: NSXNMZNSDFIYNU-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O4 and its molecular weight is 464.91. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Chemical synthesis and reactivity studies focus on the development of novel compounds with potential therapeutic or material applications. For instance, research by Farouk et al. (2021) on the acetylation of amino-dihydropyrimidines to afford N-pyrimidinylacetamide derivatives illustrates the synthetic versatility of pyrimidinyl compounds. These serve as building blocks for nitrogen heterocyclic compounds, demonstrating the chemical reactivity and potential utility of similar structures in synthesizing a diverse array of biologically active molecules (Farouk, Ibrahim, & El-Gohary, 2021).

Biological Evaluation and Anticancer Activity

The design and synthesis of pyrimidine derivatives for biological applications are significant for discovering new anticancer agents. Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring, leading to compounds tested against cancer cell lines. This research emphasizes the importance of pyrimidine derivatives in medicinal chemistry, particularly in the search for novel anticancer therapies (Al-Sanea, Parambi, Shaker, et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with ethyl 2-bromoacetate to form ethyl 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate. The resulting compound is then hydrolyzed to form the target compound, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "ethyl 2-bromoacetate", "sodium hydroxide", "ethanol", "2-ethoxyaniline", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in ethanol using sodium hydroxide as a catalyst to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with ethyl 2-bromoacetate in the presence of triethylamine and dichloromethane to form ethyl 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate.", "Step 3: Hydrolysis of ethyl 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate with sodium hydroxide in water to form 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide.", "Step 4: Acetylation of 2-ethoxyaniline with acetic anhydride in the presence of triethylamine and dichloromethane to form N-(2-ethoxyphenyl)acetamide.", "Step 5: Coupling of N-(2-ethoxyphenyl)acetamide with 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide in the presence of triethylamine and dichloromethane to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide." ] }

CAS RN

923122-15-0

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.91

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-2-33-20-8-4-3-6-18(20)27-21(30)15-28-19-7-5-13-26-22(19)23(31)29(24(28)32)14-16-9-11-17(25)12-10-16/h3-13H,2,14-15H2,1H3,(H,27,30)

InChI Key

NSXNMZNSDFIYNU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

solubility

not available

Origin of Product

United States

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